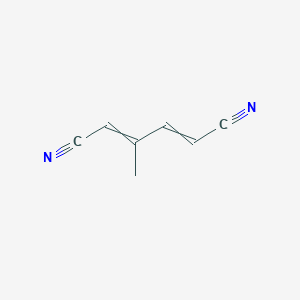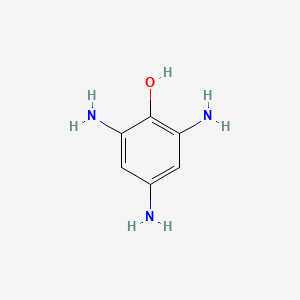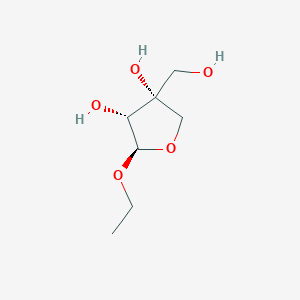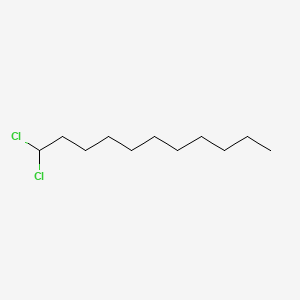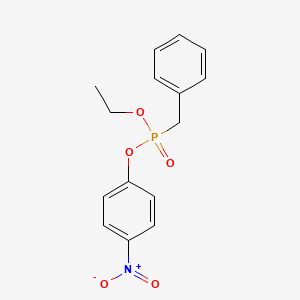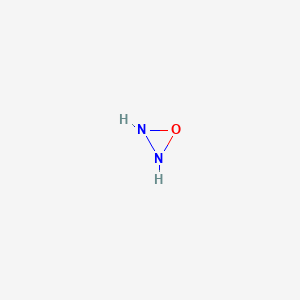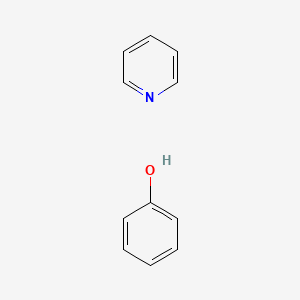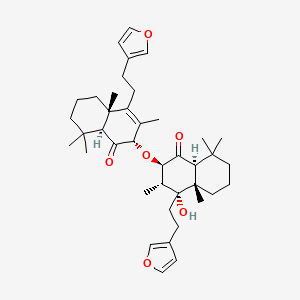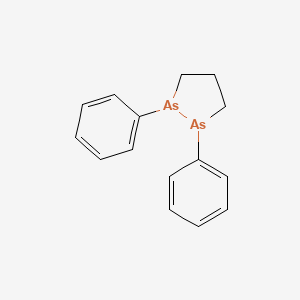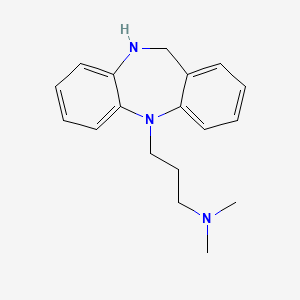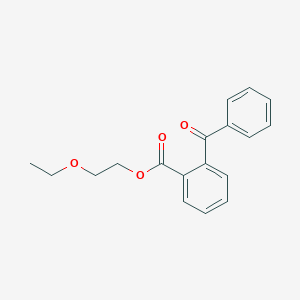
2-Ethoxyethyl 2-benzoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 2-benzoylbenzoate is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol . It is also known by its IUPAC name, O-benzoyl benzoic acid, 2-ethoxy-ethyl ether. This compound is characterized by its solid state at room temperature and a melting point range of 52-56°C .
Preparation Methods
The synthesis of 2-ethoxyethyl 2-benzoylbenzoate typically involves the esterification of 2-benzoylbenzoic acid with 2-ethoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation .
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-Ethoxyethyl 2-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Ethoxyethyl 2-benzoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and coordination complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 2-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release 2-benzoylbenzoic acid and 2-ethoxyethanol, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Ethoxyethyl 2-benzoylbenzoate can be compared with other similar compounds, such as:
2-Methoxyethyl 2-benzoylbenzoate: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Butoxyethyl 2-benzoylbenzoate: Contains a butoxy group, leading to different physical and chemical properties.
2-Ethoxyethyl benzoate: Lacks the benzoyl group, resulting in different reactivity and applications.
These compounds share some similarities in their chemical structure but differ in their specific functional groups, leading to variations in their properties and applications.
Properties
CAS No. |
604-63-7 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-ethoxyethyl 2-benzoylbenzoate |
InChI |
InChI=1S/C18H18O4/c1-2-21-12-13-22-18(20)16-11-7-6-10-15(16)17(19)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
GPEUNFZHVLTNRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


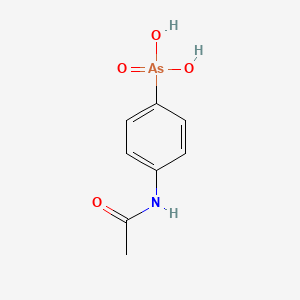
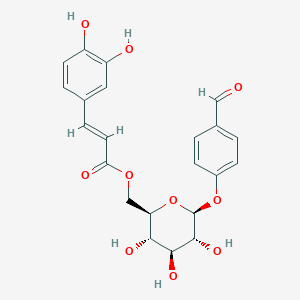
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
